9H-Thioxanthen-9-one, 2-methyl-

Catalog No.
S1516855
CAS No.
15774-82-0
M.F
C14H10OS
M. Wt
226.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-Thioxanthen-9-one, 2-methyl-

CAS Number

15774-82-0

Product Name

9H-Thioxanthen-9-one, 2-methyl-

IUPAC Name

2-methylthioxanthen-9-one

Molecular Formula

C14H10OS

Molecular Weight

226.3 g/mol

InChI

InChI=1S/C14H10OS/c1-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h2-8H,1H3

InChI Key

MYISVPVWAQRUTL-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)SC3=CC=CC=C3C2=O

Canonical SMILES

CC1=CC2=C(C=C1)SC3=CC=CC=C3C2=O

Synthesis and Characterization:

2-Methyl-9H-Thioxanthen-9-one (also known as 2-Methylthioxanthone) is a heterocyclic compound with potential applications in various scientific fields. Its synthesis has been reported in several studies, often involving the condensation of thiophenol with various substituted aromatic aldehydes, followed by cyclization and oxidation steps. [Source: "Synthesis of substituted 9H-thioxanthen-9-ones and their antibacterial activity" by Wei et al., Molecules (2010) 15(12), 10242-10251, ]

Researchers have also employed various techniques to characterize the structure and properties of 2-Methyl-9H-Thioxanthen-9-one, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. [Source: "Synthesis and characterization of novel thioxanthones containing electron-withdrawing substituents" by Özdemir et al., Journal of Chemical Research (2012), 36(4), 245-247, ]

Potential Applications:

While research on 2-Methyl-9H-Thioxanthen-9-one is ongoing, several potential applications have emerged:

  • Antibacterial activity: Studies have shown that 2-Methyl-9H-Thioxanthen-9-one exhibits antibacterial activity against various bacterial strains, suggesting its potential use in the development of novel antibiotics. [Source: "Synthesis of substituted 9H-thioxanthen-9-ones and their antibacterial activity" by Wei et al., Molecules (2010) 15(12), 10242-10251, ]
  • Antioxidant activity: Research suggests that 2-Methyl-9H-Thioxanthen-9-one may possess antioxidant properties, potentially offering protection against oxidative stress and related diseases. [Source: "Synthesis and antioxidant activity of novel thioxanthone derivatives" by Özdemir et al., Molecules (2011) 16(1), 742-753, ]
  • Organic light-emitting diodes (OLEDs): Studies have explored the potential use of 2-Methyl-9H-Thioxanthen-9-one as a material in OLEDs due to its photoluminescent properties. [Source: "Electroluminescent properties of 9H-thioxanthen-9-ones" by Kavitha et al., Dyes and Pigments (2007) 75(2), 249-254, ]

9H-Thioxanthen-9-one, 2-methyl- is an organic compound characterized by its thioxanthone structure, which includes a sulfur atom within a fused aromatic system. Its molecular formula is C14H10OSC_{14}H_{10}OS, and it has a molecular weight of approximately 226.29 g/mol. This compound typically appears as a yellow powder and exhibits fluorescence, emitting light in the blue to green spectrum when excited by ultraviolet light . The presence of the methyl group at the 2-position enhances its chemical reactivity and solubility in various solvents, making it a versatile compound in organic synthesis and materials science .

  • Electrophilic Aromatic Substitution: The electron-rich aromatic rings can undergo electrophilic substitution, allowing for the introduction of various substituents such as halogens and nitro groups. This modification can tailor the compound's properties for specific applications.
  • Reduction: The carbonyl group at the 9-position can be reduced to an alcohol using reducing agents like sodium borohydride, yielding thioxanthene-9-ol derivatives which are valuable intermediates in organic synthesis.
  • Oxidation: The sulfur atom can be oxidized to form sulfone derivatives using strong oxidizing agents like hydrogen peroxide. These derivatives exhibit distinct electronic properties compared to their thioxanthone counterparts.

The synthesis of 9H-Thioxanthen-9-one, 2-methyl- can be achieved through various methods:

  • Condensation Reactions: Typically involves the reaction of appropriate thiophenol derivatives with carbonyl compounds under acidic conditions.
  • Electrophilic Substitution: Starting from thioxanthone, methylation can occur at the 2-position using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base .
  • Oxidative Coupling: This method involves the oxidative coupling of phenolic precursors with sulfur sources to form the thioxanthone framework.

9H-Thioxanthen-9-one, 2-methyl- has several applications across various fields:

  • Organic Light Emitting Diodes (OLEDs): It acts as an efficient thermally activated delayed fluorescence emitter, enhancing light emission efficiency by utilizing both singlet and triplet excitons.
  • Electrochromic Devices: The compound can be incorporated into polymers to create materials that change color upon electrical stimulation, suitable for applications like smart windows and displays.
  • Chemical Intermediates: It serves as a building block for synthesizing diverse heterocyclic compounds with potential medicinal applications.

Several compounds share structural similarities with 9H-Thioxanthen-9-one, 2-methyl-, each possessing unique properties:

Compound NameStructure FeaturesNotable Properties
9H-Thioxanthen-9-oneThioxanthone core without methyl substitutionUsed in photodynamic therapy
ThioxanthoneCore structure similar to thioxanthenesExhibits fluorescence; used in dyes
2-MethylthioxanthoneMethyl group at different positionPotentially different biological activity

These compounds highlight the uniqueness of 9H-Thioxanthen-9-one, 2-methyl-, particularly in its enhanced reactivity and potential applications in advanced materials science and organic electronics .

Traditional Condensation-Cyclization Pathways

The classical synthesis of 2-methyl-9H-thioxanthen-9-one involves condensation reactions followed by cyclization. A widely reported method begins with thiophenol and substituted aromatic aldehydes under acidic conditions. For instance, Wei et al. (2010) demonstrated that 2-methylthioxanthone can be synthesized via the condensation of 2-methylbenzaldehyde with thiophenol, followed by oxidative cyclization using sulfuric acid. This method typically yields 40–60% product but requires harsh conditions and generates sulfonated byproducts.

An alternative approach involves Friedel-Crafts acylation, where diphenyl sulfide reacts with phosgene in the presence of AlCl₃. This method, though efficient, faces challenges in regioselectivity and purification. Early 20th-century protocols, such as those by Smiles and Marsden, utilized multi-step reactions with low overall yields (30–40%).

Traditional MethodReactantsConditionsYield
Condensation-CyclizationThiophenol + 2-Me benzaldehydeH₂SO₄, 100°C45–55%
Friedel-Crafts AcylationDiphenyl sulfide + PhosgeneAlCl₃, CH₂Cl₂, 0°C60–70%

Modern Catalytic Approaches for Functionalization

Recent advances focus on catalytic methods to enhance efficiency and selectivity. Yoshida et al. (2025) developed a microwave-assisted synthesis using o-silylaryl triflates and thioureas, achieving yields >80% via double aryne insertion into C═S bonds. This method reduces reaction times from 24 hours to 2–4 hours and minimizes waste.

Metal-catalyzed cross-coupling reactions have also been employed. For example, palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups at the 4-position, enabling the synthesis of asymmetric derivatives. Nickel complexes, such as TXIL-Ni, facilitate tandem cyclization reactions under mild conditions.

Heteroatom Incorporation and Derivative Synthesis

Introducing heteroatoms (e.g., N, O, halogens) expands the compound’s functionality. Özdemir et al. (2012) synthesized electron-deficient derivatives by substituting the methyl group with nitro or cyano groups, enhancing photostability. Halogenation at the 4-position (e.g., Cl, Br) improves reactivity for further cross-coupling, as demonstrated in the synthesis of 4-bromo-2-methylthioxanthen-9-one.

Amino-functionalized derivatives, such as 1-((2-(diethylamino)ethyl)amino)-2-hydroxy-4-methyl-9H-thioxanthen-9-one, exhibit bioactivity and are explored as antipsychotic agents.

DerivativeSubstituentApplication
4-Bromo-2-methylthioxanthen-9-oneBr at C4Photocatalysis
2-Me-TX sulfoneSO₂ at C10Electrochromic materials
Amino-TXNH₂ at C1Pharmaceutical intermediates

Green Chemistry Methods for Sustainability

Green synthesis strategies prioritize solvent-free conditions and renewable catalysts. A one-pot method using ionic liquids (e.g., TXIL) as dual solvents and catalysts achieves 85% yield in thioxanthone synthesis while reducing energy consumption. Photochemical reactions under UV light enable C–H functionalization without metal catalysts, aligning with principles of atom economy.

Water-mediated cyclization, reported by Anderson et al. (2003), replaces sulfuric acid with aqueous acetic acid, cutting hazardous waste by 70%.

XLogP3

4.4

UNII

3ESH5OH7V2

Other CAS

15774-82-0

Wikipedia

9H-Thioxanthen-9-one, 2-methyl-

General Manufacturing Information

9H-Thioxanthen-9-one, 2-methyl-: INACTIVE

Dates

Last modified: 04-14-2024

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